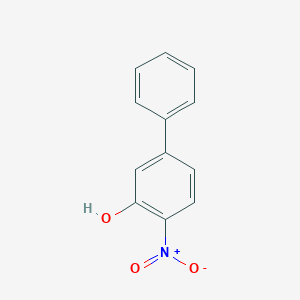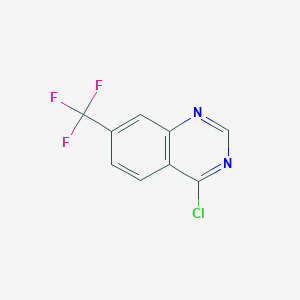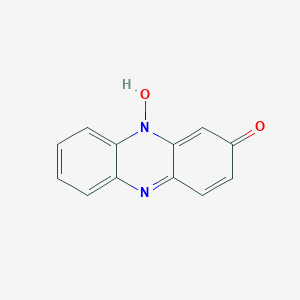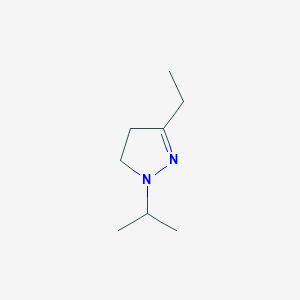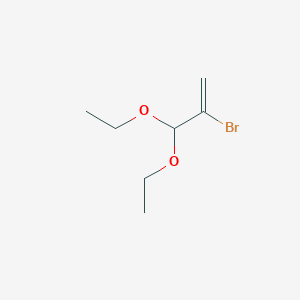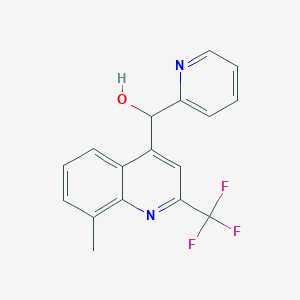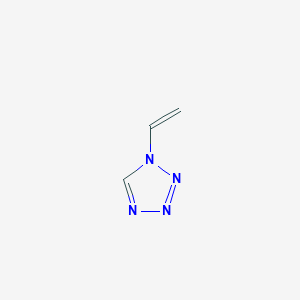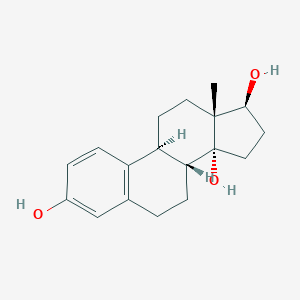
14-Hydroxyestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxyestradiol (14-OHE2) is a metabolite of estradiol, a female hormone that is involved in various physiological processes, including reproduction, bone health, and cardiovascular function. 14-OHE2 has been found to have potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 14-Hydroxyestradiol is complex and involves multiple pathways. One of the main pathways is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of several genes involved in antioxidant and anti-inflammatory responses. 14-Hydroxyestradiol has been found to activate the Nrf2 pathway, leading to the upregulation of several antioxidant and anti-inflammatory genes. In addition, 14-Hydroxyestradiol has been found to inhibit the activity of several enzymes involved in oxidative stress and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemische Und Physiologische Effekte
14-Hydroxyestradiol has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 14-Hydroxyestradiol has been found to scavenge free radicals and reduce oxidative stress in various tissues, including the liver, heart, and brain. In addition, 14-Hydroxyestradiol has been found to inhibit the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). These effects of 14-Hydroxyestradiol have been linked to its potential therapeutic effects in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 14-Hydroxyestradiol in lab experiments is that it is a natural metabolite of estradiol, which is a well-studied hormone. This makes it easier to compare the effects of 14-Hydroxyestradiol with those of estradiol and other estrogen metabolites. In addition, 14-Hydroxyestradiol has been found to have low toxicity and is relatively stable in vitro. However, one of the limitations of using 14-Hydroxyestradiol in lab experiments is that it is present in low concentrations in vivo, which can make it difficult to study its effects in physiological conditions.
Zukünftige Richtungen
There are several future directions for the study of 14-Hydroxyestradiol. One of the areas of research is to further elucidate the mechanism of action of 14-Hydroxyestradiol, including its interaction with other signaling pathways. Another area of research is to investigate the potential therapeutic effects of 14-Hydroxyestradiol in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In addition, there is a need to develop more efficient methods for synthesizing and measuring 14-Hydroxyestradiol in vivo and in vitro, which can facilitate its use in lab experiments and clinical studies.
Conclusion:
In conclusion, 14-Hydroxyestradiol is a metabolite of estradiol that has potent antioxidant and anti-inflammatory properties. It has been extensively studied in various scientific fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. 14-Hydroxyestradiol has several biochemical and physiological effects, including reducing oxidative stress and inflammation. There are several future directions for the study of 14-Hydroxyestradiol, including further elucidating its mechanism of action and investigating its potential therapeutic effects in various diseases.
Synthesemethoden
14-Hydroxyestradiol can be synthesized from estradiol through the action of the enzyme cytochrome P450 1B1 (CYP1B1). CYP1B1 is expressed in various tissues and is involved in the metabolism of several endogenous and exogenous compounds. The synthesis of 14-Hydroxyestradiol from estradiol occurs mainly in the liver and in extrahepatic tissues, such as the breast, uterus, and ovary.
Wissenschaftliche Forschungsanwendungen
14-Hydroxyestradiol has been extensively studied in various scientific fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, 14-Hydroxyestradiol has been found to have both anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential therapeutic agent for various types of cancer. In cardiovascular disease, 14-Hydroxyestradiol has been shown to have protective effects on the heart and blood vessels, including reducing oxidative stress and inflammation. In neurodegenerative disorders, 14-Hydroxyestradiol has been found to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
16288-09-8 |
|---|---|
Produktname |
14-Hydroxyestradiol |
Molekularformel |
C18H24O3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(8R,9S,13R,14R,17S)-13-methyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,14,17-triol |
InChI |
InChI=1S/C18H24O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-16,19-21H,2,5-9H2,1H3/t14-,15-,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
RNAMCOMPBVHJSV-UYTYNIKBSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O |
Synonyme |
14-hydroxyestradiol 14-hydroxyestradiol, (14xi,17beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
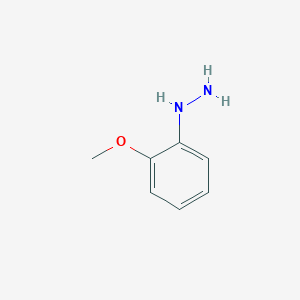
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
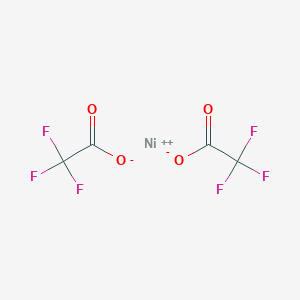
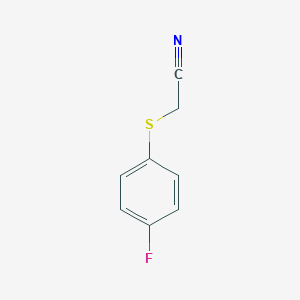

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
